molecular formula C9H8ClN3S B6210987 5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1696333-93-3

5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6210987
CAS No.: 1696333-93-3
M. Wt: 225.70 g/mol
InChI Key: VONLKWMHBRTQOF-UHFFFAOYSA-N
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Description

5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a 4-chloro-2-methylphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Various reduced triazole derivatives.

    Substitution: Substituted triazole compounds with different functional groups.

Scientific Research Applications

5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenyl isocyanate
  • 4-chloro-2-methylphenol
  • 4-chloro-2-methylbenzene

Uniqueness

5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a thiol group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one of these functional groups.

Properties

CAS No.

1696333-93-3

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-(4-chloro-2-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H8ClN3S/c1-5-4-6(10)2-3-7(5)8-11-9(14)13-12-8/h2-4H,1H3,(H2,11,12,13,14)

InChI Key

VONLKWMHBRTQOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NC(=S)NN2

Purity

95

Origin of Product

United States

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